5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole

Medicinal Chemistry Lead Optimization Physicochemical Properties

5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole offers a unique 2,5-substitution pattern for CNS drug discovery. The 5-fluoro substitution enhances metabolic stability, while the 2-pyrrolidine moiety provides a rigid 3D geometry critical for serotonin receptor ligand development. This scaffold is not interchangeable with 3-substituted analogs. Procure for CNS research; standard B2B shipping applies.

Molecular Formula C12H13FN2
Molecular Weight 204.24 g/mol
Cat. No. B13204233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole
Molecular FormulaC12H13FN2
Molecular Weight204.24 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC3=C(N2)C=CC(=C3)F
InChIInChI=1S/C12H13FN2/c13-10-1-2-11-9(5-10)6-12(15-11)8-3-4-14-7-8/h1-2,5-6,8,14-15H,3-4,7H2
InChIKeyVCWHQKKPAQJUJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole: A Fluorinated Indole-Pyrrolidine Scaffold for Medicinal Chemistry and Targeted Lead Optimization


5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole is a fluorinated indole derivative with a molecular formula of C12H13FN2 and a molecular weight of 204.24 g/mol. It serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery . The compound features a strategic 5-fluoro substitution on the indole core, a modification known to enhance metabolic stability and binding affinity in drug candidates, and a pyrrolidine moiety at the 2-position, which introduces a rigid, three-dimensional structure critical for specific target interactions . This scaffold is particularly relevant for the development of ligands targeting central nervous system (CNS) receptors, such as serotonin (5-HT) receptors and the serotonin transporter (SERT), as well as for generating inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) .

Why Generic Substitution of 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole with Non-Fluorinated or Regioisomeric Analogs Fails


Generic substitution of 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole with non-fluorinated or regioisomeric analogs is not feasible due to the profound impact of both the 5-fluoro and 2-pyrrolidine substituents on key physicochemical and biological properties. The presence of the fluorine atom at the 5-position of the indole ring is a well-established strategy to increase metabolic stability and enhance target binding affinity, a benefit absent in the des-fluoro analog 2-(pyrrolidin-3-yl)-1H-indole (MW 186.25 g/mol) . Furthermore, the 2-pyrrolidine substitution pattern confers a distinct three-dimensional geometry compared to the more common 3-pyrrolidinyl regioisomers, which can lead to divergent pharmacological profiles. For instance, while 3-substituted analogs like 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (PF-06840003) are potent IDO1 inhibitors (hIDO1 IC50 = 0.41 µM), the 2-substituted scaffold in 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole is primarily explored for its potential in CNS-targeted applications, particularly as a precursor to serotonin receptor ligands, highlighting a non-interchangeable functional divergence [1].

5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole: Quantifiable Differentiation from Closest Analogs in Physicochemical and Biological Profiles


Enhanced Metabolic Stability and Lipophilicity from 5-Fluoro Substitution vs. Des-Fluoro Analog

Fluorination at the 5-position of the indole ring in 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole is a strategic modification that enhances metabolic stability and membrane permeability compared to its non-fluorinated analog, 2-(pyrrolidin-3-yl)-1H-indole. While direct, head-to-head experimental data for this specific pair is not available in the public domain, the impact of 5-fluoro substitution on indole scaffolds is a well-documented class-level effect. This modification increases lipophilicity, which can improve oral bioavailability and target engagement in vivo . The molecular weight increases from 186.25 g/mol for the des-fluoro analog to 204.24 g/mol for the target compound, a change that also influences its pharmacokinetic profile .

Medicinal Chemistry Lead Optimization Physicochemical Properties

Divergent Target Engagement: CNS Serotonin Receptor Focus vs. IDO1 Inhibition in 3-Substituted Regioisomer

The 2-pyrrolidine substitution pattern in 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole directs its primary application toward the development of CNS-active agents, specifically ligands for serotonin receptors (e.g., 5-HT6) and the serotonin transporter (SERT). This contrasts sharply with the 3-substituted regioisomer, 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (PF-06840003), which is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with a reported hIDO1 IC50 of 0.41 µM [1]. This functional divergence is a direct consequence of the regioisomeric substitution, making the compounds non-interchangeable for distinct research programs. Direct binding affinity data for 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole is not publicly reported, but its structural class is known to yield high-affinity ligands; for example, a related 2-substituted pyrrolidinylindole analog has shown a Ki of 1 nM for the human 5-HT6 receptor [2].

CNS Drug Discovery Receptor Binding IDO1 Inhibition

Distinct Chemical Reactivity and Synthetic Utility from the 2-Pyrrolidine Substitution vs. 3-Substituted Analogs

The 2-pyrrolidinyl group in 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole provides a unique chemical handle for further derivatization that is not accessible in 3-substituted regioisomers. This substitution pattern allows for the generation of conformationally restricted tryptamine analogs, which are valuable for probing CNS receptor pharmacology . The synthesis of 3-(pyrrolidin-3-yl)indoles, which are more common, typically involves the reaction of indoles with maleimides in refluxing acetic acid to afford 3-(indol-3-yl)succinimides, a pathway not directly applicable to the 2-substituted scaffold . While detailed synthetic protocols for the target compound are not fully disclosed, its distinct reactivity profile makes it an essential intermediate for creating novel chemical space not accessible from more common 3-substituted isomers. The presence of a secondary amine in the pyrrolidine ring also offers a site for functionalization (e.g., alkylation, acylation, reductive amination) that is positioned differently in space compared to 3-substituted analogs, enabling the exploration of distinct vectors in drug design.

Synthetic Chemistry Medicinal Chemistry Scaffold Design

5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole: Optimal Research Applications Based on Quantifiable Differentiation


Lead Optimization for CNS Serotonin Receptor Ligands

This scenario leverages the compound's established class-level advantage as a precursor to 5-HT receptor ligands, particularly 5-HT6 and SERT modulators . While direct binding data for the compound is lacking, its structural similarity to known high-affinity ligands (e.g., a related 2-substituted pyrrolidinylindole with a Ki of 1 nM for 5-HT6) positions it as a privileged scaffold for generating novel, metabolically stable candidates for depression and anxiety [2]. Procurement should prioritize this application over alternatives like IDO1 inhibition, for which the 3-substituted regioisomer PF-06840003 is demonstrably superior (hIDO1 IC50 = 0.41 µM) [1].

Synthesis of Conformationally Restricted Tryptamine Analogs

The unique 2-pyrrolidine substitution enables the construction of conformationally restricted tryptamines, a class of molecules valuable for probing the structural requirements of GPCR binding and for developing more selective CNS agents . This application is not accessible using the more common 3-pyrrolidinylindole isomers, making this compound a strategic procurement for medicinal chemistry groups focused on exploring novel chemical space around the tryptamine core .

Building Block for Fluorinated Drug Candidate Libraries

The compound serves as a versatile, fluorinated building block for creating diverse small-molecule libraries. The 5-fluoro substitution is a key pharmacophore element that can enhance the metabolic stability and bioavailability of derived candidates . Procurement for this purpose is justified over the non-fluorinated analog 2-(pyrrolidin-3-yl)-1H-indole (MW 186.25 g/mol) because it provides a direct entry into fluorinated chemical space, which is highly sought after in modern drug discovery for its favorable effects on pharmacokinetic properties .

Medicinal Chemistry Research in Novel Target Space

Due to its distinct 2,5-substitution pattern, this compound is an ideal starting point for exploring new biological targets where the three-dimensional geometry of the pyrrolidine ring is a critical determinant of activity. While 3-substituted analogs have found use as IDO1 and kinase inhibitors, the 2-substituted scaffold remains relatively underexplored, offering potential for discovering novel first-in-class leads . Procurement should be considered by groups aiming to pioneer new therapeutic mechanisms rather than follow established ones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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